molecular formula C11H11N2O2 B1240121 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl

3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl

Cat. No. B1240121
M. Wt: 203.22 g/mol
InChI Key: UMQXPTSGLUXAQK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-tryptophanyl radical is the L-enantiomer of tryptophanyl radical. It has a role as an animal metabolite and a plant metabolite. It is a L-amino acid radical and a tryptophanyl radical. It derives from a L-tryptophan. It is a conjugate base of a L-tryptophanyl radical cation. It is an enantiomer of a D-tryptophanyl radical.

Scientific Research Applications

Corrosion Inhibition

Amino acid-based corrosion inhibitors, including compounds related to 3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl, have been synthesized and found effective in preventing corrosion of mild steel. These inhibitors work by adsorbing onto the metal surface, as evidenced by electrochemical impedance and potentiodynamic polarization methods. They follow the Langmuir adsorption isotherm and are supported by SEM, AFM, and EDX studies (Srivastava et al., 2017).

Chemical Reactivity and Synthesis

Studies have explored the reactivity of amino-functionalized 3-vinyl-1H-indoles (closely related to the compound of interest) with various dienophiles, leading to diverse products like substitution products, redox products, and Diels-Alder adducts. This research highlights the synthetic utility and potential applications of these compounds in chemical synthesis (Medion-Simon & Pindur, 1991).

Crystal Structure Analysis

Research on the crystal structure of related compounds, such as (2S*)-2-ammonio-3-(1H-indol-3-yl)propionate, reveals insights into their molecular arrangement and intermolecular interactions. Such studies are essential for understanding the physical and chemical properties of these compounds at the molecular level (Di, 2010).

Pharmacological Synthesis

Compounds structurally similar to this compound have been used in the synthesis of pharmacologically relevant molecules. For example, the Ullmann coupling between 2-chlorobenzoic acids and amino acids was used to prepare indole derivatives, which are precursors in the synthesis of chromogenic compounds useful in identifying microorganisms (Dominguez et al., 2009).

properties

Molecular Formula

C11H11N2O2

Molecular Weight

203.22 g/mol

InChI

InChI=1S/C11H11N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,14,15)/t9-/m0/s1

InChI Key

UMQXPTSGLUXAQK-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[N]2)C[C@@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C[N]2)CC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 2
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 3
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 4
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 5
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl
Reactant of Route 6
3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl

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